molecular formula C9H12NOP B14368961 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one CAS No. 90043-24-6

1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one

Cat. No.: B14368961
CAS No.: 90043-24-6
M. Wt: 181.17 g/mol
InChI Key: VNVLNSWAALVVGG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a heterocyclic compound that features a unique combination of nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine with an imine, followed by cyclization to form the desired heterocyclic ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Shares a similar heterocyclic structure but with different substituents.

    2,3-Dimethylindole: Another heterocyclic compound with similar structural features but different chemical properties.

Properties

CAS No.

90043-24-6

Molecular Formula

C9H12NOP

Molecular Weight

181.17 g/mol

IUPAC Name

1,2-dimethyl-3H-1,2λ5-benzazaphosphole 2-oxide

InChI

InChI=1S/C9H12NOP/c1-10-9-6-4-3-5-8(9)7-12(10,2)11/h3-6H,7H2,1-2H3

InChI Key

VNVLNSWAALVVGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CP1(=O)C

Origin of Product

United States

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